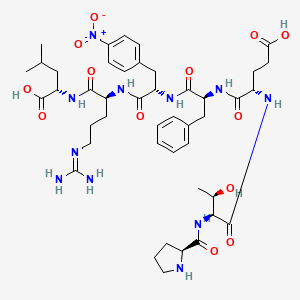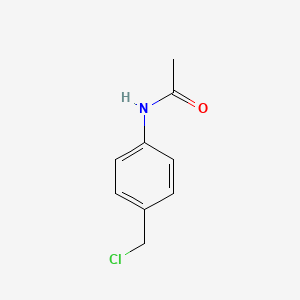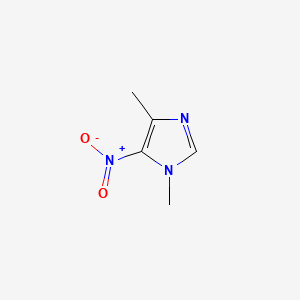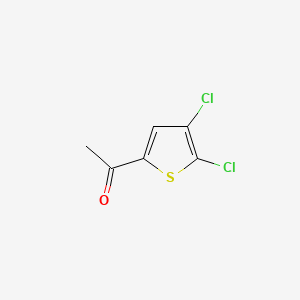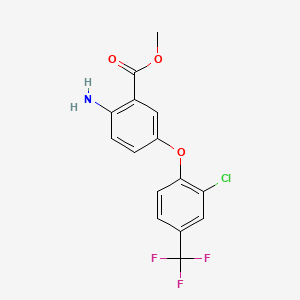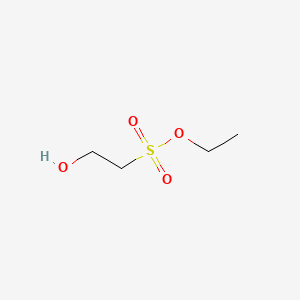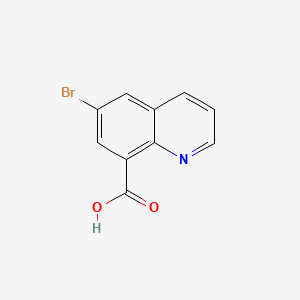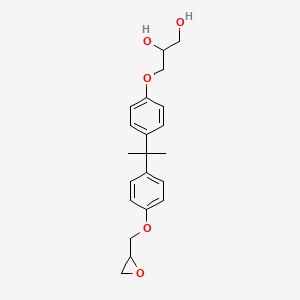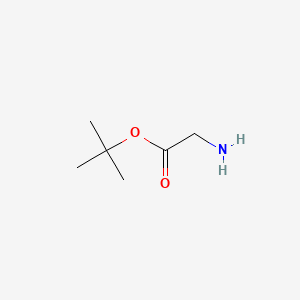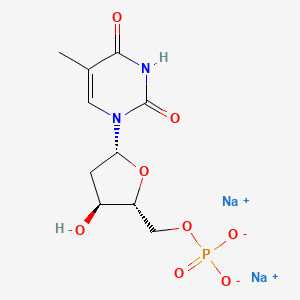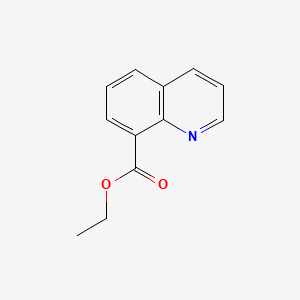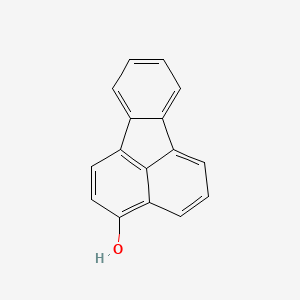
Fluoranthen-3-ol
Descripción general
Descripción
Fluoranthene-3-ol (FA3O) is a naturally occurring compound that is a member of the polycyclic aromatic hydrocarbon (PAH) family. It is an important component of the environment and is found in the atmosphere, soil, and water. It is also found in many food products and is an important industrial chemical. FA3O has a wide range of applications in scientific research due to its unique properties and its ability to interact with other compounds.
Aplicaciones Científicas De Investigación
Fluoranthen-3-ol has been used in a variety of scientific research applications. It has been used in studies of the effects of PAHs on the environment, as well as in studies of the effects of PAHs on human health. It has also been used in studies of the effects of PAHs on plants, animals, and microorganisms. In addition, Fluoranthen-3-ol has been used in studies of the mechanisms of action of PAHs, as well as in studies of the effects of PAHs on the immune system.
Mecanismo De Acción
The mechanism of action of Fluoranthen-3-ol is not fully understood. However, it is believed that Fluoranthen-3-ol binds to specific receptors on cells, which then triggers a cascade of biochemical reactions that result in the production of various molecules, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). These molecules are then able to interact with other molecules, such as DNA and proteins, and cause cellular damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Fluoranthen-3-ol are not fully understood. However, it is believed that Fluoranthen-3-ol can cause oxidative stress, which can lead to DNA damage and cell death. In addition, Fluoranthen-3-ol has been shown to cause inflammation, which can lead to tissue damage and organ dysfunction. It has also been shown to affect the expression of certain genes, which can lead to changes in gene expression and the development of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Fluoranthen-3-ol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, Fluoranthen-3-ol is relatively safe to use in laboratory experiments as it does not produce any toxic byproducts. However, there are some limitations to using Fluoranthen-3-ol in laboratory experiments, such as the fact that it is not very stable and can degrade over time.
Direcciones Futuras
The future directions for Fluoranthen-3-ol are numerous. One potential future direction is to explore its potential as a therapeutic agent. Fluoranthen-3-ol has been shown to have anti-inflammatory and antioxidant properties, which could potentially be used to treat various diseases. In addition, further research is needed to better understand the mechanisms of action of Fluoranthen-3-ol and to develop better methods for synthesizing it. Finally, further research is needed to explore the potential of Fluoranthen-3-ol as a diagnostic tool, as well as to develop methods for detecting and quantifying it in the environment.
Propiedades
IUPAC Name |
fluoranthen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWYZWVBXAOHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170406 | |
| Record name | Fluoranthen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoranthen-3-ol | |
CAS RN |
17798-09-3 | |
| Record name | Fluoranthen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017798093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)
